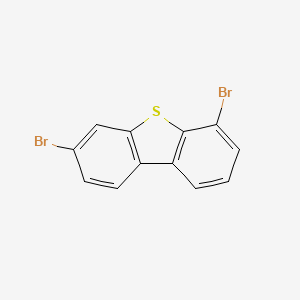

3,6-Dibromodibenzothiophene

Descripción

Significance of Dibenzothiophene (B1670422) Scaffolds in π-Conjugated Systems Research

Key properties of the DBT core include:

Rigidity and Planarity: The fused ring system of DBT provides a rigid and planar structure. smolecule.comnycu.edu.tw This planarity facilitates effective intermolecular π-π stacking, which is crucial for efficient charge transport in solid-state organic electronic devices. nycu.edu.tw

Electronic Properties: The sulfur atom in the thiophene (B33073) ring imparts specific electronic characteristics. The DBT core is electron-rich and possesses a high ionization potential, which contributes to the stability and charge-transfer capabilities of materials derived from it. smolecule.comnycu.edu.tw

Tunability: The electronic properties of the DBT core can be finely tuned. For instance, oxidation of the sulfur atom to a sulfone (DBT-S,S-dioxide or DBTO) dramatically changes its electronic nature from electron-donating to strongly electron-withdrawing. scispace.com This switchable character is highly valuable in designing materials for applications like organic light-emitting diodes (OLEDs) and solar cells. scispace.comfrontiersin.orgrunyvmat.com

The presence of the sulfur atom can also provide additional pathways for charge transport through short sulfur-sulfur intermolecular contacts. sci-hub.se Consequently, DBT and its derivatives are widely used as building blocks for a range of organic electronic applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and OLEDs. sci-hub.se

Role of Halogenation in Modulating Reactivity and Electronic Structure for Material Design

Halogenation, the process of introducing halogen atoms into a molecule, is a fundamental strategy in materials science for modifying the properties of organic compounds. scirp.org The introduction of bromine atoms onto the dibenzothiophene scaffold, creating 3,6-Dibromodibenzothiophene, serves two primary purposes:

Modulating Electronic Structure: Halogen atoms are electronegative and exert a strong electron-withdrawing effect. chemicalbook.com This influences the distribution of electron density within the molecule, altering its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.com By lowering these energy levels, halogenation can improve the stability of the material and tune its bandgap, which is a critical parameter for semiconductor performance. mdpi.com The addition of bromine can slightly decrease the bandgap of conjugated compounds. mdpi.com

Providing Reactive Sites: The carbon-bromine bond is a versatile functional group in organic synthesis. The bromine atoms on this compound serve as reactive handles, readily participating in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. sci-hub.sechemicalbook.com This allows for the precise and facile attachment of other molecular fragments, enabling the construction of complex oligomers and polymers with tailored properties. scispace.com For example, 2,8-dibromodibenzothiophene (B47624) is a common starting material for synthesizing advanced host materials and electron transport layer materials for OLEDs through such coupling reactions. runyvmat.com

Historical Context of Dibromodibenzothiophene Research in Organic Electronics and Catalysis

The use of dibenzo heterocycles in organic electronics and materials chemistry has been a subject of research since the late 20th century. While much of the published work has focused on the 2,8- and 3,7-isomers, this compound (also referred to as 4,6-dibromodibenzo[b,d]thiophene (B1312096) in some literature) has been specifically identified as a valuable precursor in these fields. worktribe.com

Organic Electronics: Research has shown that this compound is a promising organic semiconductor material with good thermal stability and a tunable bandgap. It has been investigated as a building block for high-performance OFETs with good charge carrier mobility and for creating polymers used in organic photovoltaics. A patent from the mid-2010s highlighted that the 3,6-dibenzothiophene group, when incorporated into heterocyclic compounds for organic electronic devices, exhibits an excellent electron donor effect, which can enhance the efficiency of electron injection and transport in the light-emitting layer of an OLED. This follows a broader trend where various isomers, such as 2,8-dibromodibenzothiophene and its derivatives, have been used to synthesize host materials and electron transport layers for highly efficient blue phosphorescent OLEDs since the early 2010s. Derivatives of 3,7-dibromodibenzothiophene sulfone have also been explored as building blocks for D-A type conjugated polymers with high photocatalytic activity for applications like water splitting. runyvmat.com

Catalysis: In the realm of catalysis, this compound has been used in the preparation of binuclear platinum complexes, which function as catalysts in various chemical reactions. worktribe.com This application leverages the specific geometry and reactivity conferred by the bromine substituents. The broader dibenzothiophene core is also of significant interest in hydrodesulfurization (HDS) catalysis, a critical process in the petroleum industry for removing sulfur from fuels. While research in this area often focuses on alkylated DBTs like 4,6-dimethyldibenzothiophene (B75733), the studies provide essential context on the catalytic interactions of the DBT scaffold. scirp.org

Table 2: Research Applications of Dibromodibenzothiophene Isomers

| Application Area | Specific Use | Isomer Mentioned |

|---|---|---|

| Organic Electronics | Building block for OFETs, OLEDs, OPVs | 3,6- (or 4,6-) |

| Organic Electronics | Electron donor group in OLED materials | 3,6- |

| Organic Electronics | Precursor for OLED host materials | 2,8- |

| Organic Electronics | Precursor for electron transport materials | 2,8- |

| Photocatalysis | Building block for water-splitting polymers | 3,7- (sulfone) |

| Catalysis | Preparation of binuclear platinum complexes | 3,6- (or 4,6-) worktribe.com |

Structure

3D Structure

Propiedades

Fórmula molecular |

C12H6Br2S |

|---|---|

Peso molecular |

342.05 g/mol |

Nombre IUPAC |

3,6-dibromodibenzothiophene |

InChI |

InChI=1S/C12H6Br2S/c13-7-4-5-8-9-2-1-3-10(14)12(9)15-11(8)6-7/h1-6H |

Clave InChI |

SHBXLRNTWXLHNN-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C(=C1)Br)SC3=C2C=CC(=C3)Br |

Origen del producto |

United States |

Synthetic Methodologies for 3,6 Dibromodibenzothiophene and Its Derivatives

Direct Bromination Approaches

Direct bromination is the most straightforward method for introducing bromine atoms onto the dibenzothiophene (B1670422) skeleton. The success of this approach hinges on controlling the reaction conditions to achieve high regioselectivity for the desired 3,6-disubstituted product.

The electrophilic bromination of dibenzothiophene requires careful selection of the brominating agent, solvent, and temperature to favor substitution at the electron-rich 3 and 6 positions. Common reagents for this transformation include molecular bromine (Br₂) and N-bromosuccinimide (NBS). researchgate.netresearchgate.net The reactivity of the dibenzothiophene ring can be attenuated by strong electron-withdrawing groups, which may necessitate harsher reaction conditions to achieve bromination. mdpi.com For highly activated aromatic compounds, N-bromosuccinimide in solvents like acetonitrile (B52724) can be a highly regioselective and efficient brominating system. researchgate.net The choice of solvent is crucial, as it can influence both the reaction rate and the selectivity of the bromination.

| Brominating Agent | Solvent | Catalyst/Additive | Temperature | Key Outcome |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile | None | Room Temperature | Regioselective bromination of activated arenes. researchgate.net |

| N-Bromosuccinimide (NBS) | Dichloroethane | None | Reflux | Effective for bromination of related heterocyclic systems. google.com |

| Bromine (Br₂) | Dioxane | None | Room Temperature | Standard condition, but may lead to over-bromination or side products. google.com |

| Bromine (Br₂) / HBr | Hydrobromic Acid | None | 80 °C | Used for less reactive, electron-deficient substrates. mdpi.com |

The direct bromination of dibenzothiophene follows the classical mechanism of electrophilic aromatic substitution (EAS). lumenlearning.commasterorganicchemistry.com The process consists of three primary steps:

Generation of the Electrophile : The brominating agent, such as molecular bromine (Br₂), is activated by a Lewis acid catalyst (e.g., FeBr₃) to generate a highly electrophilic bromine species, effectively a source of Br⁺. lumenlearning.commasterorganicchemistry.com In the absence of a strong catalyst, the bromine molecule itself can be polarized by the solvent or the aromatic ring.

Nucleophilic Attack and Formation of the Arenium Ion : The π-electron system of the dibenzothiophene ring acts as a nucleophile, attacking the electrophilic bromine. This attack breaks the aromaticity of one of the benzene (B151609) rings and forms a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. mdpi.comlibretexts.org The positive charge is delocalized across the carbon framework.

Deprotonation and Restoration of Aromaticity : A weak base, such as the FeBr₄⁻ complex or a solvent molecule, removes a proton (H⁺) from the carbon atom bearing the new bromine substituent. This final step restores the aromatic system, yielding the brominated dibenzothiophene product. lumenlearning.comlibretexts.org

Transition Metal-Catalyzed Coupling Strategies

Transition metal-catalyzed reactions are indispensable for derivatizing 3,6-dibromodibenzothiophene. These methods allow for the precise formation of new carbon-carbon bonds, enabling the synthesis of complex π-conjugated systems, oligomers, and polymers for applications in organic electronics.

While not a direct synthesis of this compound, palladium-catalyzed intramolecular C-H/C-S bond cleavage represents an innovative method for constructing the core dibenzothiophene scaffold from precursor molecules like biphenyl (B1667301) sulfides. nih.govresearchgate.net This strategy involves the cyclization of a biphenyl thioether through a palladium(II)-catalyzed process. researchgate.net A notable feature of this method is that it can proceed without an external stoichiometric oxidant. nih.gov The reaction is catalyzed by palladium acetate (B1210297) (Pd(OAc)₂) in a high-boiling solvent such as toluene (B28343) at elevated temperatures. nih.govresearchgate.net This approach provides a route to functionalized dibenzothiophene derivatives that can be further modified. nih.govelsevierpure.com

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used tool for forming C-C bonds between aryl halides and organoboronic acids or esters. nih.govlibretexts.org Starting with this compound, this reaction allows for the sequential or simultaneous replacement of the bromine atoms with various aryl or heteroaryl groups, leading to the creation of extended π-conjugated systems. nih.gov

The catalytic cycle involves three key steps:

Oxidative Addition : A Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. nih.govyoutube.com

Transmetalation : In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. nih.govyoutube.com The base is crucial for activating the organoboron reagent. youtube.com

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst. nih.govyoutube.com

| Substrate | Coupling Partner | Catalyst System | Base | Product Type |

|---|---|---|---|---|

| This compound | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃ | 3,6-Diaryl-dibenzothiophene |

| This compound | Thiophene-boronic Acid | Pd(0) Complex | Aqueous Base | Aryl-heteroaryl extended system |

| This compound | Vinylboronic Ester | PdCl₂(dppf) | Na₂CO₃ | 3,6-Divinyl-dibenzothiophene |

The Stille coupling reaction is a versatile method that couples an organic halide with an organotin compound (organostannane) in the presence of a palladium catalyst. wikipedia.org This reaction is particularly valuable for polymerization, where this compound can serve as a monomer. nih.gov By reacting it with a comonomer containing two organotin functionalities (e.g., a bis(trimethylstannyl)arene), conjugated polymers incorporating the dibenzothiophene unit can be synthesized. wiley-vch.demdpi.com

The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org Stille polycondensation is highly effective for creating high molecular weight, low-defect materials due to its tolerance of a wide variety of functional groups. nih.govwiley-vch.de Common catalysts include Pd(PPh₃)₄ and Pd₂(dba)₃ combined with phosphine (B1218219) ligands like P(o-tolyl)₃. mdpi.comresearchgate.net

| Monomer 1 | Monomer 2 (Comonomer) | Catalyst System | Solvent | Polymer Structure |

|---|---|---|---|---|

| This compound | 2,5-Bis(trimethylstannyl)thiophene | Pd(PPh₃)₄ | Toluene, Chlorobenzene | Alternating copolymer of dibenzothiophene and thiophene (B33073) |

| This compound | Distannylated Diketopyrrolopyrrole (DPP) | Pd₂(dba)₃ / P(o-tolyl)₃ | Chlorobenzene | Donor-acceptor copolymer for organic electronics. mdpi.com |

| This compound | 1,4-Bis(tributylstannyl)benzene | PdCl₂(PPh₃)₂ | DMF | Poly(dibenzothiophene-alt-phenylene) |

Other Metal-Mediated Transformations

Beyond conventional cross-coupling reactions, a variety of other metal-mediated transformations have been developed for the synthesis of the dibenzothiophene core structure. These methods often offer alternative pathways with unique advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Palladium-catalyzed dual C-H functionalization represents a powerful, atom-economical approach. This method involves the oxidative dehydrogenative cyclization of diaryl sulfides to form the dibenzothiophene skeleton. dntb.gov.ua For instance, the synthesis of dibenzothiophenes can be achieved from 2-biphenylthiols using a simple PdCl2/DMSO catalytic system, where DMSO acts as both the solvent and the oxidant. researchgate.net This transformation demonstrates broad substrate scope and high efficiency, proceeding in high yields without the need for more complex ligands or additives. researchgate.net

Rhodium catalysis also provides an effective route for the synthesis of benzo[c]thiophenes through the dehydrogenative annulation of thiophene-2-carboxylic acids with alkynes. dntb.gov.ua This process, catalyzed by a rhodium complex, facilitates the construction of the fused aromatic system.

Another innovative approach involves the electrochemical synthesis of dibenzothiophene derivatives from bis(biaryl) disulfides. This method utilizes electrochemical oxidation, with Bu4NBr as a halogen mediator, to efficiently convert the disulfide precursors into the desired dibenzothiophene products in good yields. researchgate.net

These alternative metal-mediated strategies showcase the ongoing efforts to expand the synthetic toolkit for dibenzothiophenes, providing routes that can be more direct and efficient than traditional multi-step sequences.

Table 1: Overview of Selected Other Metal-Mediated Transformations for Dibenzothiophene Synthesis

| Catalytic System | Starting Material | Key Transformation | Reference |

|---|---|---|---|

| PdCl2/DMSO | 2-Biphenylthiols | Oxidative C-H Functionalization | researchgate.net |

| Palladium Catalyst | Diaryl Sulfides | Oxidative Dehydrogenative Cyclization | dntb.gov.ua |

| [RhCl(cod)]2/Ligand | Thiophene-2-carboxylic acids and alkynes | Dehydrogenative Annulation | dntb.gov.ua |

| Electrochemical Oxidation | Bis(biaryl) disulfides | Oxidative Cyclization | researchgate.net |

Multi-Step Synthesis of Functionalized this compound Precursors

The synthesis of specifically functionalized dibenzothiophenes, such as those required for advanced materials or pharmaceutical applications, often necessitates multi-step synthetic sequences. These routes allow for the precise introduction of various functional groups onto the dibenzothiophene core.

A flexible and efficient three-step protocol has been developed for the synthesis of functionalized dibenzothiophenes. researchgate.net This method relies on two palladium-catalyzed reactions to assemble a masked thiophenol intermediate, which then undergoes deprotection and in-situ cyclization to form the final dibenzothiophene skeleton. researchgate.net This approach offers significant advantages in terms of functional-group tolerance and regiocontrol compared to older methods. A key step in such sequences can be the Suzuki-Miyaura coupling to create a substituted biphenyl intermediate, followed by a palladium-catalyzed C–S bond formation to construct the thiophene ring. researchgate.netnih.gov

Another multi-step strategy focuses on the synthesis of dibenzothiophene S-oxides, which are valuable intermediates for further functionalization. rsc.orgrsc.org This approach begins with the Suzuki-Miyaura cross-coupling of a 2-bromoaryl sulfinate ester with an arylboronic acid. This reaction selectively couples at the bromine position, leaving the sulfinate ester intact. The resulting biphenyl sulfinate ester then undergoes an electrophilic cyclization, promoted by an activating agent like trifluoromethanesulfonic anhydride (B1165640) (Tf2O), to yield the dibenzothiophene S-oxide. rsc.orgrsc.org These S-oxides can then be transformed into a variety of other functionalized dibenzothiophenes. rsc.org

Domino reactions, which combine multiple bond-forming events in a single synthetic operation, are also instrumental in the multi-step synthesis of complex heterocyclic systems containing the benzothiophene (B83047) motif. researchgate.net These strategies are essential for improving synthetic efficiency by reducing the number of separate purification steps.

Table 2: Example of a Multi-Step Synthetic Sequence for Functionalized Dibenzothiophene S-Oxides

| Step | Reaction Type | Reactants | Product |

|---|---|---|---|

| 1 | Suzuki-Miyaura Coupling | 2-Bromoaryl sulfinate ester, Arylboronic acid | Biphenyl sulfinate ester |

| 2 | Electrophilic Cyclization | Biphenyl sulfinate ester, Tf2O | Dibenzothiophene S-oxide |

| 3 | Further Transformation | Dibenzothiophene S-oxide | Functionalized Dibenzothiophene |

Green Chemistry Considerations in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like this compound, aiming to reduce the environmental impact of chemical manufacturing. jddhs.comjddhs.com

A primary focus is the replacement of hazardous organic solvents with more environmentally benign alternatives. mdpi.com Water is a highly attractive green solvent, and methodologies such as the palladium-catalyzed direct C-H arylation of thiophene derivatives have been successfully performed in water, even on a gram scale using low-purity industrial wastewater. unito.it Ionic liquids also serve as non-conventional media that can facilitate catalyst recycling and product separation. liv.ac.uk

The development of energy-efficient techniques is another key aspect of green synthesis. jddhs.com Microwave-assisted and continuous flow processing can significantly reduce reaction times and energy consumption compared to conventional heating methods. jddhs.comjddhs.com

Catalysis is a cornerstone of green chemistry. mdpi.com The use of highly efficient and recyclable catalysts, such as heterogeneous catalysts or catalysts immobilized on supports, minimizes waste and the use of precious metals. liv.ac.uk Biocatalysis and the use of renewable feedstocks are also emerging as important strategies in sustainable pharmaceutical synthesis, although their application to dibenzothiophene synthesis is still an area of active research. jddhs.com

Furthermore, the concept of atom economy, which maximizes the incorporation of all reactant atoms into the final product, is a guiding principle in designing greener synthetic routes. jddhs.com Domino reactions and C-H activation strategies are inherently more atom-economical as they reduce the number of steps and the generation of stoichiometric byproducts. dntb.gov.uaresearchgate.net Real-time monitoring and process optimization can further enhance efficiency and minimize waste generation. jddhs.com

Table 3: Key Green Chemistry Approaches in Organic Synthesis

| Principle | Approach | Example/Benefit | Reference |

|---|---|---|---|

| Alternative Solvents | Use of water, ionic liquids, or solvent-free conditions | Reduces volatile organic compound (VOC) emissions; simplifies product isolation. | mdpi.comunito.itliv.ac.uk |

| Energy Efficiency | Microwave-assisted synthesis, continuous flow processing | Decreases reaction times and energy consumption. | jddhs.comjddhs.com |

| Catalysis | Heterogeneous catalysts, biocatalysis, recyclable catalysts | Minimizes catalyst waste and allows for easier separation. | mdpi.comliv.ac.uk |

| Atom Economy | C-H activation, domino reactions | Maximizes the incorporation of starting materials into the product, reducing waste. | dntb.gov.uaresearchgate.netjddhs.com |

Advanced Structural Characterization and Supramolecular Assembly of 3,6 Dibromodibenzothiophene and Its Derivatives

X-ray Crystallography for Solid-State Molecular Conformation

X-ray crystallography is a pivotal technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For dibenzothiophene (B1670422) derivatives, this method provides critical insights into their planarity, torsion angles, and the potential for different crystalline forms (polymorphism).

Analysis of Torsion Angles and Planarity within Derivatives

The core of dibenzothiophene is an extended aromatic system, which generally favors a planar conformation to maximize π-orbital overlap. However, substitutions on the aromatic rings can introduce steric strain, leading to slight deviations from planarity. Analysis of closely related isomers and derivatives provides a strong model for the expected behavior of 3,6-Dibromodibenzothiophene.

Table 1: Selected Torsion Angles in a 2,7-diBr-BTBT Derivative Data derived from structural analysis of 2,7-dibromo- mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene (B83047) S,S-dioxide (2,7-diBr-BTBTDO). mdpi.com

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |

|---|---|---|---|---|

| C12 | C1 | C2 | C3 | -0.5 |

| C1 | C2 | C3 | C4 | 0.2 |

| C2 | C3 | C4 | C13 | 0.2 |

| C5 | C6 | C7 | C8 | -0.1 |

| C6 | C7 | C8 | C14 | -0.3 |

Investigation of Polymorphism and Crystallization Control

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a critical phenomenon in materials science, as different polymorphs can exhibit vastly different physical properties. Dibenzothiophene derivatives are known to exhibit polymorphism. researchgate.net For example, 2,7-bis(octyloxy) mdpi.combenzothieno[3,2-b]-benzothiophene (C8O–BTBT–OC8) shows a substrate-induced phase (SIP) that differs from its bulk crystal structure. icmab.es This SIP can transition to a high-temperature phase (HTP) when annealed above 90 °C. icmab.es

Furthermore, investigations into oligoethylene glycol-functionalized benzothienobenzothiophene have revealed that crystallization at surfaces can produce new solvate forms that are not accessible through classical bulk crystallization methods. rsc.org The formation of these different phases is a result of the complex interplay between thermodynamic and kinetic factors during crystallization. rsc.org Controlling parameters such as temperature, solvent, and the nature of the substrate surface are therefore essential strategies for isolating specific polymorphs and tuning the material's properties for desired applications. icmab.esrsc.org

Supramolecular Interactions and Self-Assembly Phenomena

The crystal packing and resulting bulk properties of this compound are governed by a variety of non-covalent interactions. These weak forces direct the self-assembly of molecules into highly ordered three-dimensional architectures.

Halogen Bonding and its Influence on Crystal Packing

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.gov In this compound, the bromine atoms are potential halogen bond donors. The strength of this interaction generally increases with the polarizability of the halogen, following the trend Cl < Br < I. nih.gov

In the solid state, brominated aromatic compounds frequently exhibit several types of halogen-driven interactions that influence crystal packing. These include:

Br···Br Interactions: These can be classified as Type I, arising from simple packing effects, or Type II, which are true halogen bonds involving the σ-hole of one bromine atom interacting with the negative equatorial region of another. mdpi.com

Br···Heteroatom Interactions: The bromine atoms can form halogen bonds with nucleophiles like oxygen or sulfur atoms in neighboring molecules. nih.govmdpi.com For example, studies on brominated benzothiophene derivatives have identified strong halogen···π interactions and X···O (carbonyl) interactions. nih.gov

Br···π Interactions: The electrophilic bromine can interact with the electron-rich π-system of an adjacent aromatic ring.

Table 2: Common Supramolecular Interactions Involving Bromine

| Interaction Type | Description | Typical Geometry |

|---|---|---|

| Type II Halogen Bond (Br···Br) | Interaction between the positive σ-hole and the negative equatorial region of another bromine. | C–Br···Br angle ≈ 180°, Br···Br–C angle ≈ 90° |

| Halogen Bond (Br···O/S) | Interaction between the bromine σ-hole and a lone pair on an oxygen or sulfur atom. | C–Br···O/S angle is typically linear (≈ 180°) |

| Halogen-π Bond (Br···π) | Interaction between the bromine σ-hole and the face of an aromatic ring. | Bromine atom is positioned above the center of the π-system. |

π-π Stacking Interactions in Crystalline Architectures

As a large, planar aromatic molecule, dibenzothiophene and its derivatives readily engage in π-π stacking interactions. These interactions are fundamental to the packing of aromatic compounds and involve the attractive, non-covalent forces between π-electron systems. rsc.org The most common geometries are offset-stacked (or slipped-stacked) and T-shaped, as these minimize the electrostatic repulsion associated with a direct face-to-face arrangement. nih.gov

In the crystal structures of related mdpi.combenzothieno[3,2-b]benzothiophene (BTBT) derivatives, molecules often arrange in a "herringbone" packing motif. nih.govacs.org This arrangement is highly efficient, allowing for the optimization of both π-π stacking and C-H···π interactions, leading to stable and dense crystalline structures. The interplanar distances in such stacked systems are typically between 3.4 and 3.8 Å.

Hydrogen Bonding Networks in Functionalized Derivatives

While this compound itself lacks classical hydrogen bond donors, its functionalized derivatives can form extensive and robust hydrogen bonding networks. The introduction of moieties such as hydroxyl (-OH), amide (-CONH-), or carboxylic acid (-COOH) groups provides both hydrogen bond donors and acceptors, which can dominate the supramolecular assembly. nih.govmdpi.com

Structural Elucidation in Solution Phase (beyond basic identification)

The characterization of this compound and its derivatives in the solution phase extends beyond simple spectroscopic identification, employing advanced techniques to understand molecular conformation, dynamics, and the principles governing their self-assembly. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, serves as a powerful tool for probing the nuanced structural features of these molecules in various solvent environments.

Detailed research findings on derivatives, such as this compound-S,S-dioxide, provide insight into the electronic and structural effects of substitution on the dibenzothiophene core. The oxidation of the sulfur atom to a sulfone group significantly alters the molecule's electronic properties and influences the chemical shifts of the aromatic protons.

Analysis of the ¹H NMR spectra of these derivatives in solution allows for the precise assignment of protons on the aromatic scaffold. For instance, in co-oligomers incorporating the this compound-S,S-dioxide unit, distinct signals for the protons at the 1,8-, 2,7-, and 4,5- positions can be resolved and assigned. These assignments are crucial for confirming the structure and purity of synthesized materials and for understanding the electronic distribution within the molecule.

While detailed conformational studies involving techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are not extensively reported for the parent this compound, the principles of conformational analysis suggest that the molecule possesses a rigid, planar structure. The conformation is largely dictated by the fused ring system. For its derivatives, especially those with bulky substituents, solution-phase NMR can reveal preferred orientations or restricted bond rotations. The polarity of the solvent can also play a role in influencing intermolecular interactions and aggregation, which can be studied by observing changes in chemical shifts or through diffusion-ordered spectroscopy (DOSY).

Comparative analysis with other isomers, such as 2,8-dibromodibenzothiophene (B47624), highlights the sensitivity of NMR spectroscopy to the substitution pattern. The chemical shifts of the aromatic protons in the 2,8-isomer differ characteristically from those in the 3,6-isomer, providing a clear method for differentiation.

The following data tables summarize key ¹H and ¹³C NMR chemical shifts for derivatives of dibromodibenzothiophene, illustrating the impact of substitution and oxidation on the spectral data.

NMR Spectroscopic Data for Dibenzothiophene Derivatives

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Dibenzothiophene Derivatives in Solution This interactive table provides the reported proton NMR chemical shifts for various dibenzothiophene derivatives in deuterated solvents.

| Compound | Solvent | H-1,8 | H-2,7 | H-3,6 | H-4,5 | Reference |

| This compound-S,S-dioxide | Acetone-d₆ | 7.99 (dd) | - | 7.90 (dd) | - | rsc.org |

| 2,8-dibromodibenzothiophene | CDCl₃ | - | 7.58 (d) | - | 8.24 (d) | nih.gov |

| 2,8-dibromodibenzothiophene-S,S-dioxide | Not Specified | 8.11 (d) | 7.95 (dd) | - | - |

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Dibenzothiophene Derivatives in CDCl₃ This interactive table provides the reported carbon-13 NMR chemical shifts for various dibenzothiophene derivatives, highlighting the influence of substituents on the carbon framework.

| Compound | C-1,8 | C-2,7 | C-3,6 | C-4,5 | Quaternary Carbons | Reference |

| 2,7-Dibromo-9,9-dihexylfluorene | 121.19 | 130.15 | 128.31 | 120.94 | 144.79, 139.69 | rsc.org |

| 2,8-dibromodibenzothiophene | 124.9 | 130.5 | - | 124.3 | 138.8, 136.3, 118.8 | nih.gov |

| 3,6-di-tert-butyl-9H-carbazole | 110.2 | 116.3 | 123.7 | 123.4 | 142.4, 138.2 | nih.gov |

Computational and Theoretical Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies of Frontier Molecular Orbitals

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is particularly useful for calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding a molecule's electronic properties and reactivity.

The HOMO and LUMO energy levels, often referred to as frontier orbitals, are critical in determining the electronic and optical properties of a molecule. The HOMO is the orbital from which an electron is most easily removed, relating to the ionization potential, while the LUMO is the orbital to which an electron is most easily added, relating to the electron affinity. The energy difference between these two orbitals is the HOMO-LUMO gap, a crucial parameter that correlates with the molecule's chemical reactivity and the energy required for electronic excitation. youtube.comyoutube.com

For dibenzothiophene (B1670422) (DBT) and its methylated derivatives, 4-methyldibenzothiophene (B47821) (4MDBT) and 4,6-dimethyldibenzothiophene (B75733) (46DMDBT), DFT calculations have been performed to determine these values. These calculations show that for the three DBT derivatives, the S1 excited state has a nearly planar structure with ππ* character, and the transition is primarily (88%) a HOMO to LUMO one-electron transition. scispace.comchemrxiv.org

The introduction of bromine atoms at the 3 and 6 positions of the dibenzothiophene core is expected to significantly influence the frontier orbital energies. Bromine is an electron-withdrawing group due to its high electronegativity, but it can also act as a π-donor due to its lone pairs. This dual nature can lead to a complex modulation of the electronic structure. Generally, halogen substitution on conjugated systems tends to lower the energy of both the HOMO and LUMO levels. This effect could potentially lead to a smaller HOMO-LUMO gap, which would shift the absorption and emission spectra to longer wavelengths (a red shift). This process, known as band gap engineering, is a key strategy in designing organic materials for specific electronic applications, such as organic semiconductors and light-emitting diodes.

Table 1: Calculated Frontier Orbital Energies and HOMO-LUMO Gap for Dibenzothiophene (DBT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Dibenzothiophene (DBT) | -5.89 | -1.98 | 3.91 |

Note: The values presented are representative theoretical values for the parent compound, dibenzothiophene, and are intended to provide a baseline for understanding the electronic structure of its derivatives. Actual values for 3,6-Dibromodibenzothiophene would require specific calculations.

The distribution of electron density in the HOMO and LUMO is crucial for determining how a molecule will interact with other molecules and how charge carriers (electrons and holes) will move through a material. In DBT and its derivatives, both the HOMO and LUMO are distributed across the π-conjugated backbone of the molecule. This delocalization is a hallmark of aromatic systems and is essential for efficient charge transport.

The introduction of bromine atoms would likely alter this distribution. The electronegative bromine atoms would pull electron density towards themselves, potentially localizing parts of the HOMO and LUMO on or near the C-Br bonds. This can influence intermolecular interactions and the pathways for charge hopping between adjacent molecules in a solid-state device. Understanding these pathways is critical for designing efficient organic field-effect transistors (OFETs) and other electronic devices. The efficiency of charge transport is highly dependent on the degree of orbital overlap between neighboring molecules, which is in turn governed by the molecular packing in the solid state.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

TD-DFT is an extension of DFT used to study the properties of molecules in their electronically excited states. ohio-state.edu It is a widely used method for predicting electronic absorption spectra and understanding the nature of electronic transitions. nih.gov

TD-DFT calculations can predict the vertical excitation energies (VEEs), which correspond to the energy required to promote an electron from the ground state to an excited state without a change in molecular geometry. These energies are directly related to the absorption maxima observed in UV-Vis spectroscopy.

For DBT and its methylated derivatives, TD-DFT calculations have shown that the lowest energy singlet excited state (S1) and the lowest four triplet states have nearly the same energies and order, indicating that methylation does not significantly alter the fundamental electronic transitions. scispace.com The primary transition is of a π-π* nature, localized on the conjugated system.

For this compound, it is anticipated that the π-π* transitions would still dominate the absorption spectrum. However, the lowering of the HOMO-LUMO gap due to bromine substitution would likely result in a bathochromic (red) shift of the main absorption bands. Furthermore, the presence of heavy bromine atoms can enhance spin-orbit coupling, which may facilitate intersystem crossing from singlet to triplet excited states. This property is highly relevant for applications in phosphorescent organic light-emitting diodes (OLEDs).

Table 2: Calculated Vertical Excitation Energies (VEEs) for Dibenzothiophene (DBT) Derivatives

| Compound | Solvent | S1 VEE (eV) | T1 VEE (eV) | T2 VEE (eV) | T3 VEE (eV) | T4 VEE (eV) |

| DBT | Acetonitrile (B52724) | 4.01 | 3.03 | 3.65 | 4.13 | 4.41 |

| 4MDBT | Acetonitrile | 3.98 | 3.01 | 3.61 | 4.08 | 4.38 |

| 46DMDBT | Acetonitrile | 3.95 | 2.99 | 3.57 | 4.03 | 4.34 |

| DBT | Cyclohexane | 4.02 | 3.04 | 3.66 | 4.14 | 4.42 |

| 4MDBT | Cyclohexane | 3.99 | 3.02 | 3.62 | 4.09 | 4.39 |

| 46DMDBT | Cyclohexane | 3.96 | 3.00 | 3.58 | 4.04 | 4.35 |

Source: Adapted from computational studies on DBT and its methylated derivatives. scispace.com

The conformation of a molecule can have a significant impact on its electronic properties. While the dibenzothiophene core is relatively rigid and planar, the orientation of substituents and the packing of molecules in the solid state can influence the electronic transitions. In the case of substituted dibenzothiophenes, slight twisting of the aromatic core or out-of-plane bending can occur, which would affect the extent of π-conjugation and, consequently, the HOMO-LUMO gap and transition energies. TD-DFT calculations can be used to explore the potential energy surfaces of the ground and excited states to understand how conformational changes affect the electronic spectra.

Molecular Dynamics (MD) Simulations for Charge Transport Properties

Molecular Dynamics simulations are a computational method for studying the physical movements of atoms and molecules over time. In the context of materials science, MD simulations are invaluable for predicting the morphology and charge transport properties of organic semiconductor materials. rsc.org

By simulating the aggregation of many this compound molecules, it is possible to predict the most likely packing arrangements in a thin film. This structural information is a critical input for calculating charge transport parameters. The charge mobility, which is a measure of how quickly charge carriers can move through a material, is highly dependent on the intermolecular electronic coupling. MD simulations can provide insights into how factors like side-chain length and molecular ordering influence the intrinsic mobility of materials based on cores like benzothieno-benzothiophene, a related structure. rsc.org

The charge transport in these materials can occur through two primary mechanisms: band transport in highly ordered crystalline regions and hopping transport in more disordered or amorphous regions. MD simulations can help to elucidate which mechanism is likely to dominate in a material made from this compound. By combining the results of MD simulations with quantum chemical calculations of electronic couplings (transfer integrals), a comprehensive picture of the charge transport properties can be developed, guiding the design of more efficient organic electronic devices.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. One of the most important reactions for this compound is the Suzuki-Miyaura cross-coupling, which allows for the formation of carbon-carbon bonds and the synthesis of more complex organic materials.

DFT calculations can be employed to investigate the key steps of the Suzuki-Miyaura reaction mechanism: oxidative addition, transmetalation, and reductive elimination. nih.gov By modeling the energies of the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction pathway can be constructed.

For the Suzuki-Miyaura coupling of an aryl halide like this compound, the catalytic cycle typically involves a palladium catalyst. Computational studies have shown that the nature of the ligands on the palladium, the base used, and the solvent can all influence the energetics of the reaction steps. nih.govrsc.org

A representative parameter that can be computationally determined is the activation energy for each step of the catalytic cycle. For example, in a generic Suzuki-Miyaura coupling of bromobenzene, the following activation energies have been calculated:

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Oxidative Addition | 2.6 |

| Transmetalation | 36.8 |

| Reductive Elimination | 17.7 |

In this example, transmetalation is the rate-determining step. nih.gov Similar computational analyses for this compound would provide valuable insights into optimizing reaction conditions for the synthesis of its derivatives.

Structure-Property Relationship Elucidation through Quantum Chemical Methods

Quantum chemical methods are essential for establishing clear structure-property relationships for this compound. By systematically calculating various electronic and geometric parameters, a deeper understanding of how its structure dictates its functionality can be achieved.

A key aspect of this is the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (HOMO-LUMO gap) are fundamental properties that determine the electronic and optical behavior of the molecule.

Computational studies on brominated dibenzothiophenes have demonstrated that the position and number of bromine atoms significantly influence the FMO energies. researchgate.netnih.gov Generally, bromination tends to lower both the HOMO and LUMO energy levels and narrow the HOMO-LUMO gap. researchgate.netnih.gov This has important implications for the design of materials for organic electronics, as it allows for the tuning of the electronic properties to match the energy levels of other materials in a device.

The following table presents calculated HOMO and LUMO energies and the corresponding energy gaps for dibenzothiophene and its mono-brominated isomers, providing a basis for understanding the electronic effects of bromination.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Dibenzothiophene (DBT) | -5.89 | -1.21 | 4.68 |

| 1-Bromo-DBT | -5.95 | -1.35 | 4.60 |

| 2-Bromo-DBT | -5.92 | -1.38 | 4.54 |

| 3-Bromo-DBT | -5.98 | -1.42 | 4.56 |

| 4-Bromo-DBT | -5.94 | -1.33 | 4.61 |

These quantum chemical calculations provide a quantitative basis for understanding the structure-property relationships in brominated dibenzothiophenes and guide the rational design of new materials with tailored electronic properties.

Reactivity and Functionalization Strategies of 3,6 Dibromodibenzothiophene

Derivatization via Carbon-Halogen Bond Transformations

The carbon-bromine (C-Br) bonds at the 3 and 6 positions are the most common sites for the functionalization of 3,6-dibromodibenzothiophene. These bonds are amenable to a variety of powerful bond-forming reactions, enabling the extension of the conjugated system and the introduction of diverse functional groups.

Palladium-catalyzed cross-coupling reactions are the cornerstone for the derivatization of this compound, allowing for the formation of new carbon-carbon bonds. These reactions are highly versatile and tolerate a wide range of functional groups, making them ideal for the synthesis of complex organic materials.

The Suzuki coupling reaction is one of the most widely used methods for this purpose. It involves the reaction of the dibromo-functionalized dibenzothiophene (B1670422) with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is particularly favored for its mild conditions and the use of generally less toxic and environmentally benign boron reagents. organic-chemistry.orgnih.gov The Suzuki polycondensation, where this compound or its derivatives are reacted with aromatic diboronic acids or esters, is a key strategy for synthesizing high molecular weight conjugated polymers. nih.govnih.gov

The Stille coupling reaction offers another robust method for C-C bond formation, utilizing an organotin reagent (organostannane) as the coupling partner. wiley-vch.dewikipedia.org While organotin compounds are notably toxic, the Stille reaction is often highly efficient and tolerant of a broad array of functional groups, making it a valuable tool in polymer synthesis where high molecular weights are critical. nih.gov The reaction mechanism, like other cross-coupling reactions, proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

The Sonogashira coupling reaction is employed to introduce alkyne functionalities onto the dibenzothiophene core by coupling it with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgyoutube.com The introduction of the linear, rigid alkyne linker can significantly influence the electronic properties and morphology of the resulting materials, making it a useful strategy for designing organic electronic materials. wikipedia.orgyoutube.com

Below is a table summarizing typical conditions for these cross-coupling reactions as applied to aryl dihalides, which are analogous to this compound.

| Reaction | Catalyst System | Base | Solvent(s) | Typical Temperature |

| Suzuki Coupling | Pd(PPh₃)₄ or Pd₂(dba)₃ / Ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene (B28343), Dioxane, DMF, Water | 80-120 °C |

| Stille Coupling | Pd(PPh₃)₄ or Pd₂(dba)₃ / P(o-tol)₃ | (Not always required) | Toluene, Chlorobenzene, DMF | 80-130 °C |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine, Diethylamine | THF, DMF | Room Temp. to 80 °C |

This table presents generalized conditions. Optimal conditions can vary based on specific substrates and ligands.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.com For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.govnih.gov

The parent this compound molecule lacks the necessary activation for facile SNAr reactions, as the thiophene (B33073) and benzene (B151609) rings are not sufficiently electron-deficient to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.

However, the reactivity can be dramatically altered by modifying the heterocyclic ring. Oxidation of the sulfur atom to a sulfone (-SO₂-) group creates this compound-S,S-dioxide. The sulfone group is a powerful electron-withdrawing group, which deactivates the aromatic rings towards electrophilic substitution but significantly activates them towards nucleophilic attack. semanticscholar.org This activation makes the C-Br bonds in the sulfone derivative susceptible to displacement by strong nucleophiles, providing an alternative pathway for functionalization.

Functionalization at Peripheral Positions for Tunable Properties

Functionalization at the 3 and 6 positions via the cross-coupling reactions described above is the primary strategy for tuning the optoelectronic properties of dibenzothiophene-based materials. By carefully selecting the aromatic or vinyl groups to be introduced, researchers can systematically modify key parameters:

Band Gap Engineering: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be precisely controlled. Extending the π-conjugation by coupling with larger aromatic systems generally leads to a smaller band gap, shifting the absorption and emission spectra to longer wavelengths (a red shift).

Charge Carrier Mobility: The nature of the substituents influences the intermolecular packing of the molecules in the solid state. Planar, rigid substituents can promote π-π stacking, which is crucial for efficient charge transport in organic field-effect transistors (OFETs).

Solubility and Processability: Attaching long, flexible alkyl or alkoxy chains to the peripheral aromatic groups is a common strategy to improve the solubility of the resulting molecules and polymers in organic solvents. This is essential for solution-based processing techniques used in device fabrication.

Incorporation into Polymerizable Monomers

This compound and its S,S-dioxide derivative are excellent bifunctional monomers for step-growth polymerization. unt.educmu.edu They can be copolymerized with a variety of other difunctional monomers to create high-performance conjugated polymers.

The most common approach is through Suzuki or Stille polycondensation. In this process, the dibromo-monomer is reacted with an aromatic comonomer bearing two boronic acid/ester groups (for Suzuki) or two organotin groups (for Stille). This results in an alternating copolymer where the dibenzothiophene unit is a key component of the polymer backbone. Examples of comonomers include fluorene, carbazole, thiophene, and benzothiadiazole derivatives, each imparting specific electronic or physical properties to the final polymer. elsevierpure.com

Heterocyclic Ring Modification (e.g., Sulfone Oxidation)

Modification of the central sulfur-containing ring provides a powerful method to alter the fundamental electronic character of the dibenzothiophene unit. The most significant modification is the oxidation of the sulfide (B99878) (a weak electron donor) to a sulfone (a strong electron acceptor).

This transformation is typically achieved using strong oxidizing agents. The resulting dibenzothiophene-S,S-dioxide unit possesses a much lower LUMO energy level compared to its non-oxidized counterpart. This makes it an excellent electron-accepting building block for creating "donor-acceptor" type conjugated polymers. In these polymers, alternating electron-donating and electron-accepting units along the backbone lead to a reduced band gap and facilitate intramolecular charge transfer, which is beneficial for applications in organic photovoltaics and photocatalysis. rsc.orgresearchgate.net

Strategies for Polymer Backbone Design and Conjugation Length Control

The design of the polymer backbone and the control of its effective conjugation length are critical for optimizing the performance of materials in electronic devices. rsc.org For polymers incorporating the this compound unit, several strategies are employed:

Comonomer Selection: The choice of the comonomer in an alternating copolymer structure is the most direct way to influence the polymer's properties. Coupling with electron-rich comonomers creates donor-acceptor systems, while coupling with other planar aromatic units can extend the conjugation and enhance charge mobility.

Introduction of Linkers: Introducing different linker units, such as thiophene or bithiophene, between the main aromatic units can systematically tune the conjugation length. frontiersin.orgnih.gov Studies have shown that increasing the length of these thiophene-based linkers can decrease the HOMO-LUMO gap and improve electrochemical stability. nih.gov

Steric Control: The introduction of bulky side chains on the comonomers can induce twisting in the polymer backbone. This twisting can interrupt the π-conjugation, leading to a blue shift in absorption and emission. While sometimes undesirable, this can be a deliberate strategy to control the energy levels or to enhance solubility by preventing excessive aggregation. Conversely, designing comonomers that promote a planar backbone structure maximizes conjugation length and typically enhances charge transport. nih.gov

By combining these strategies—derivatization at the C-Br bonds, modification of the sulfur bridge, and judicious selection of comonomers—a vast library of materials based on this compound can be synthesized with properties precisely engineered for specific applications.

Applications in Advanced Materials and Device Science

Organic Electronic and Optoelectronic Devices

The versatility of the 3,6-Dibromodibenzothiophene core has been leveraged in the development of materials for various organic electronic and optoelectronic devices. Its inherent properties, when combined with other functional moieties, give rise to materials with tailored charge transport and photophysical characteristics.

Organic Light-Emitting Diodes (OLEDs): Host and Emitter Roles

While the dibenzothiophene (B1670422) scaffold is of significant interest in OLED technology, specific research detailing the performance of materials directly derived from this compound as host or emitter materials is not extensively available in publicly accessible research literature. Theoretical studies on various dibenzothiophene derivatives suggest their potential for creating materials with high triplet energies, a crucial property for host materials in blue phosphorescent OLEDs. However, experimental data on efficiency, lifetime, color tunability, and emission stability for OLEDs employing materials synthesized specifically from this compound remains limited.

The molecular design of host materials is critical for achieving high efficiency and long operational lifetimes in OLEDs. The general strategy involves creating a bipolar host material with balanced electron and hole transport capabilities. While dibenzothiophene derivatives are explored for this purpose, specific examples originating from the 3,6-dibromo isomer with detailed device performance metrics are not readily found in the surveyed literature.

The emission color and stability of OLEDs are determined by the properties of the emitter molecule and its interaction with the host material. The functionalization of the this compound core could, in principle, be used to tune the emission wavelength. However, the existing body of research does not provide sufficient examples and data to elaborate on the color tunability and emission stability of emitters derived from this specific compound.

Organic Photovoltaics (OPVs) and Solar Cells

In the field of solar energy conversion, this compound has been identified as a valuable precursor for creating materials used in organic and perovskite solar cells. Its ability to be incorporated into larger molecular structures allows for the development of materials with optimized energy levels and charge transport properties.

The design of donor-acceptor (D-A) polymers is a key strategy for enhancing the performance of organic photovoltaics. These polymers are engineered to have a low bandgap, allowing for broader absorption of the solar spectrum. While the dibenzothiophene unit is a candidate for incorporation into such polymer backbones, specific research on D-A polymers synthesized from this compound, along with detailed findings on their charge generation characteristics, is not prominently featured in the available literature.

A significant application of this compound derivatives has been demonstrated in the development of hole-transporting materials (HTMs) for perovskite solar cells (PSCs). These materials play a crucial role in efficiently extracting and transporting positive charge carriers (holes) from the perovskite absorber layer to the electrode, while simultaneously blocking electrons.

Theoretical studies have shown that these molecules possess suitable highest occupied molecular orbital (HOMO) energy levels that are higher than that of the perovskite, which ensures efficient hole extraction. dntb.gov.ua The hydrophobic nature of these materials also contributes to enhanced device stability. When integrated into indoor perovskite photovoltaic (IPPV) devices, the DBT-2 based HTM demonstrated a remarkable power conversion efficiency (PCE). dntb.gov.ua Furthermore, these HTMs have shown excellent thermal stability, retaining a high percentage of their initial efficiency after prolonged thermal stress. dntb.gov.ua

Below is a data table summarizing the performance of perovskite solar cells using a dibenzothiophene-based HTM compared to the standard Spiro-OMeTAD under indoor lighting conditions.

Table 1: Performance of Indoor Perovskite Photovoltaic Devices with Different Hole-Transporting Materials

| HTM | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) |

| DBT-2 | 0.98 | 0.31 | 79.25 | 33.32 |

| Spiro-OMeTAD | 0.94 | 0.28 | 75.13 | 28.13 |

| Data obtained under 1000 lux LED lighting. |

Organic Field-Effect Transistors (OFETs)

Derivatives of dibenzothiophene (DBT) are recognized as promising organic semiconductors for Organic Field-Effect Transistors (OFETs). The inherent properties of the DBT core, such as its rigid planarity and strong intermolecular interactions, facilitate efficient charge transport. researchgate.netrsc.org The substitution pattern on the DBT unit is crucial for device performance. For instance, 3,7-disubstituted DBT derivatives have been shown to be excellent prototypes for new organic semiconductors. rsc.org

In one study, vacuum-evaporated films of 3,7-bis(5'-hexyl-thiophen-2'-yl)-dibenzothiophene demonstrated high charge carrier mobility, reaching up to 7.7 × 10⁻² cm² V⁻¹ s⁻¹, with a high on/off ratio of nearly 1 × 10⁷. rsc.org The performance of these OFETs was found to be dependent on the substrate deposition temperature, which influences the crystalline order of the semiconductor film. rsc.org Another high-performance small-molecule semiconductor, dibenzothiopheno[6,5-b:6',5'-f]thieno[3,2-b]thiophene (DBTTT), was designed to enhance intermolecular charge transfer through strong sulfur-sulfur interactions. nih.govresearchgate.net Polycrystalline thin-film transistors based on DBTTT achieved a remarkable hole mobility of 19.3 cm² V⁻¹ s⁻¹. nih.govresearchgate.net

The introduction of specific functional groups can tune the charge-carrying properties of DBT-based materials. For example, the first n-type semiconductor based on the nih.govbenzothieno[3,2-b] nih.govbenzothiophene (B83047) (BTBT) core was realized by incorporating pentafluorobenzoyl groups, achieving electron mobilities up to approximately 0.6 cm² V⁻¹ s⁻¹. agu.edu.tr This demonstrates the versatility of the dibenzothiophene framework in creating both p-type and n-type materials for OFETs.

OFET Performance of Dibenzothiophene Derivatives

| Compound | Device Configuration | Charge Carrier Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio |

|---|---|---|---|

| 3,7-bis(5'-hexyl-thiophen-2'-yl)-dibenzothiophene | Vacuum-evaporated film | 7.7 × 10⁻² | ~1 × 10⁷ |

| Dibenzothiopheno[6,5-b:6',5'-f]thieno[3,2-b]thiophene (DBTTT) | Polycrystalline thin-film | 19.3 | - |

| 2,6-dianthracene-dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT) | Single crystal | 1.26 | 10⁶ - 10⁸ |

| D(PhFCO)-BTBT | Polycrystalline thin-film | ~0.6 (electron) | 10⁷ - 10⁸ |

Photocatalysis and Hydrogen Evolution Reactions

Conjugated polymers derived from dibenzothiophene, particularly its oxidized form, dibenzothiophene-S,S-dioxide, have emerged as highly efficient metal-free photocatalysts for hydrogen production from water under visible light. nih.govresearchgate.net The donor-acceptor architecture within these polymers facilitates charge separation and transport, which are critical for photocatalytic activity. beilstein-journals.org

Dibenzothiophene-S,S-dioxide serves as a versatile building block for conjugated polymers designed for photocatalytic hydrogen evolution. nih.govresearchgate.net When copolymerized with various aromatic units, the resulting materials exhibit significant hydrogen evolution rates (HERs). For example, a series of alternating copolymers based on dibenzothiophene-S,S-dioxide showed HERs ranging from 3.48 to 5.04 mmol h⁻¹ g⁻¹ under visible light irradiation (> 420 nm) without the need for a co-catalyst. nih.govresearchgate.netelsevierpure.com The photocatalytic efficiency is influenced by the polymer's planarity, which affects intermolecular packing and charge transport. nih.govresearchgate.netelsevierpure.com

Conjugated microporous polymers (CMPs) incorporating dibenzothiophene sulfone units have also demonstrated excellent performance. One such porous network, S-CMP3, achieved a high hydrogen evolution rate of 3106 μmol h⁻¹ g⁻¹ under visible light (λ > 420 nm) and an impressive external quantum efficiency of 13.2% at 420 nm. acs.org The porous nature of these materials can significantly outperform their non-porous linear counterparts. acs.org The cross-linker length in these CMPs also plays a role in their photocatalytic performance. acs.org

Hydrogen Evolution Rates of Dibenzothiophene-Based Polymer Photocatalysts

| Polymer | Type | Hydrogen Evolution Rate (HER) | Conditions |

|---|---|---|---|

| FluPh2-SO | Alternating Copolymer | 3.48 mmol h⁻¹ g⁻¹ | Visible light (> 420 nm), no co-catalyst |

| Py-SO | Alternating Copolymer | 4.74 mmol h⁻¹ g⁻¹ | Visible light (> 420 nm), no co-catalyst |

| Flu-SO | Alternating Copolymer | 5.04 mmol h⁻¹ g⁻¹ | Visible light (> 420 nm), no co-catalyst |

| S-CMP3 | Conjugated Microporous Polymer | 3106 μmol h⁻¹ g⁻¹ | Visible light (> 420 nm) |

| DBTD-CMP1 | Conjugated Microporous Polymer | 9200 μmol h⁻¹ g⁻¹ | Broadband light (> 300 nm), 3 wt% Pt |

To further improve photocatalytic efficiency, heterojunctions are formed between dibenzothiophene-based polymers and other materials. These structures enhance the separation of photogenerated electrons and holes, a crucial step in photocatalysis. rsc.orgrsc.org

An organic composite heterojunction created by loading a soluble dibenzothiophene-S,S-dioxide-containing polymer (PFSO) onto graphitic carbon nitride (g-C₃N₄) nanosheets demonstrated significantly enhanced photocatalytic activity. A composite with just 1 wt% PFSO exhibited a hydrogen evolution rate of 149 μmol h⁻¹, which is 30 times higher than that of bare g-C₃N₄. rsc.org This enhancement is attributed to the improved separation of charge carriers and a broadened light-absorption range. rsc.org

Similarly, an organic-inorganic heterostructure was fabricated by combining a simple homopolymer, poly(dibenzothiophene-S,S-dioxide) (PDBTSO), with TiO₂. The resulting PDBTSO@TiO₂ composite achieved a very high hydrogen generation rate of 51.5 mmol h⁻¹ g⁻¹ under visible light. rsc.org Transient absorption spectroscopy confirmed that the heterojunction formation accelerates the transfer of photo-generated electrons from the polymer to the TiO₂, thereby boosting photocatalytic efficiency. rsc.org These examples highlight a powerful strategy for designing high-performance photocatalysts by combining the tunable properties of dibenzothiophene polymers with other semiconducting materials.

Electrochromic Devices and Materials

Polymers derived from this compound are promising materials for electrochromic devices, which change color in response to an electrical voltage. The rigid structure of the dibenzothiophene unit contributes to the stability and performance of these materials. researchgate.netresearchgate.net

By electropolymerizing monomers containing dibenzothiophene and other units like thiophene (B33073) or 3,4-ethylenedioxythiophene (B145204) (EDOT), polymers with desirable electrochromic properties can be synthesized. researchgate.netfrontiersin.org For example, a polymer created from an EDOT-capped dibenzothiophene monomer, P(DBT-EDOT), exhibited color switching between yellow in its reduced state and purple in its oxidized state. researchgate.net

The electrochemical and optical properties can be tuned by adjusting the conjugation length of the polymer backbone. A study of six different conjugated polymers based on dibenzothiophene and thiophene units showed that longer conjugation lengths resulted in decreased HOMO-LUMO gaps. frontiersin.org These polymers displayed distinct colors in their neutral and oxidized states. For instance, PDBT-2Th, a polymer with bithiophene units, switched from a neutral state absorbance peak around 410 nm to new bands in the near-infrared region upon oxidation. frontiersin.org Copolymers can also be designed to exhibit multiple colors; for example, a copolymer film of P(CBP-co-CPDT) showed a maximum optical contrast (ΔT%) of 26.2% with a fast response time of 0.32 seconds. researchgate.net These characteristics make dibenzothiophene-based polymers attractive for applications such as smart windows and displays.

Sensing Applications (e.g., Chemosensors, Biosensors)

The unique electronic and photophysical properties of dibenzothiophene derivatives make them suitable for use in chemical and biological sensors. These materials can be designed to interact with specific analytes, leading to a detectable change in their optical or electrical signals.

In the realm of chemosensors, benzothiophene-based molecules have been developed for the real-time sensing of toxic chemicals like hydrazine. rsc.org A semi-bis-chalcone scaffold derived from benzothiophene carbaldehyde was shown to be an effective probe for hydrazine, demonstrating excellent selectivity over a broad pH range. rsc.org

For biosensing, lipophilic derivatives of dibenzothiophene 5,5-dioxide have been synthesized and utilized as fluorescent dyes for visualizing cellular plasma membranes. nih.gov These dyes exhibit good fluorescent quantum yields, visible blue emission, and effectively localize in the plasma membrane of HeLa cells. Their low toxicity makes them suitable for live-cell imaging. nih.gov Furthermore, the broader class of polythiophenes and their derivatives are recognized as potent materials for a variety of biosensor applications, including DNA and gene detection. nih.gov

Integration into Supramolecular Frameworks and Metal-Organic Frameworks (MOFs)

The rigid and functionalizable nature of the dibenzothiophene scaffold allows for its incorporation as a linker molecule in the construction of highly ordered porous materials like Metal-Organic Frameworks (MOFs). These materials have vast internal surface areas and tunable pore environments, making them ideal for applications such as gas storage and separation.

A zirconium-based MOF of the UiO-67 type was synthesized using dibenzothiophene linkers. This MOF, named UiO-67-S, exhibited high thermal stability and permanent porosity. tandfonline.com Notably, it showed excellent hydrogen storage capabilities, suggesting that the thiophene moiety within the dibenzothiophene linker enhances the material's affinity for hydrogen. tandfonline.com

MOFs containing dibenzothiophene units have also been investigated for their ability to remove sulfur compounds from fuel oil, a process known as adsorptive desulfurization. researchgate.netmdpi.com Various MOFs, including those with copper, chromium, and zirconium metal centers, have been tested for the adsorption of dibenzothiophene (DBT) from model fuel. mdpi.com The adsorption capacity is influenced not only by the physical properties of the MOF, such as surface area and pore volume, but also by chemical interactions, specifically π-complexation between the DBT molecule and the metal centers or organic linkers of the MOF. researchgate.netmdpi.com For instance, copper-based MOFs like Cu-ABTC have shown high adsorption capacities for dibenzothiophene. mdpi.com

Adsorption Capacities of Various MOFs for Dibenzothiophene (DBT)

| MOF | Metal Center | DBT Adsorption Capacity (mgS/g) |

|---|---|---|

| Cu-ABTC | Copper | 46.2 |

| UMCM-150 | Copper | 34.2 |

| Cu-BTC | Copper | 28.3 |

| MIL-101(Cr) | Chromium | 26.3 |

| UIO-66 | Zirconium | 22.0 |

Future Directions and Emerging Research Avenues

Greener Synthesis: The Quest for Enhanced Atom Economy in Novel Synthetic Pathways

A promising approach is the utilization of C–H activation, a strategy that circumvents the need for pre-functionalized starting materials, thereby reducing synthetic steps and waste. nih.govsemanticscholar.orgmdpi.comyoutube.com Palladium-catalyzed C–H functionalization has already shown potential for creating dibenzothiophene (B1670422) derivatives. chemistryviews.org Further research into regioselective C–H activation specific to the 3 and 6 positions of the dibenzothiophene core could lead to highly atom-economical synthetic routes.

Electrochemical synthesis is another emerging frontier that offers a transition-metal- and iodine-free method for preparing dibenzothiophene derivatives, potentially leading to cleaner and more sustainable processes. chemistryviews.org The development of these advanced synthetic methodologies will be crucial for the cost-effective and environmentally responsible production of 3,6-Dibromodibenzothiophene.

In Silico Innovation: Machine Learning and AI-Driven Material Discovery

The convergence of artificial intelligence (AI) and materials science is set to accelerate the discovery and design of novel dibenzothiophene derivatives with tailored properties. Machine learning (ML) algorithms can analyze vast datasets to predict the properties of yet-to-be-synthesized molecules, significantly reducing the time and cost associated with traditional trial-and-error experimentation. aaai.org

For this compound, ML models can be trained to predict key electronic and optical properties based on its molecular structure and functionalization. This predictive power will enable the rapid screening of a vast chemical space to identify promising candidates for specific applications, such as organic electronics. Furthermore, AI can guide the optimization of synthetic pathways by predicting reaction outcomes and identifying the most efficient routes.

Intelligent Materials: Exploring Advanced Functionalities

The unique electronic structure of the dibenzothiophene core makes this compound an excellent building block for advanced functional materials, particularly those that respond to external stimuli. nih.govrsc.orgresearchgate.netnih.gov

Multi-Responsive Materials: Research is moving towards the development of polymers and molecular systems incorporating this compound that can respond to multiple stimuli, such as light, heat, and electrical fields. nih.govdtu.dk These "smart" materials could find applications in sensors, actuators, and controlled-release systems. The bromine substituents on the dibenzothiophene core provide reactive sites for the incorporation of various functional groups, enabling the design of materials with complex and programmable responses.

Photo-Responsive Materials: The development of photo-responsive materials based on this compound is another exciting avenue. researchgate.netnih.govnih.govrsc.orgresearchgate.net By incorporating photochromic moieties, it is possible to create materials that change their properties upon exposure to specific wavelengths of light. This could lead to applications in optical data storage, smart windows, and photolithography.

From Lab to Fab: Sustainable and Scalable Production

For this compound-based materials to achieve widespread commercial adoption, their production must be both sustainable and scalable. This involves a holistic approach that considers the entire lifecycle of the material, from the synthesis of the monomer to the disposal or recycling of the final product.

The principles of green chemistry are central to this endeavor. unito.itnih.govsemanticscholar.orgwhiterose.ac.uk This includes the use of renewable feedstocks, safer solvents, and energy-efficient processes. Biocatalytic methods, for instance, offer a potentially greener alternative for the synthesis and modification of dibenzothiophene compounds. scielo.org.co

Assessing the "greenness" of synthetic routes will be crucial, utilizing metrics such as the E-Factor (Environmental Factor) and Reaction Mass Efficiency (RME) to quantify the environmental impact of a process. nih.govsemanticscholar.orgcareerchem.com The goal is to develop manufacturing processes for this compound and its derivatives that are not only economically viable but also environmentally benign.

The Next Generation of Devices: Integration with Emerging Architectures

The unique electronic properties of this compound and its derivatives make them highly promising for integration into a new generation of electronic devices.

Flexible and Wearable Electronics: The demand for flexible and wearable electronic devices for applications in healthcare, communication, and consumer electronics is rapidly growing. nih.govrsc.orgresearchgate.netmdpi.comnih.gov The processability and tunable electronic properties of materials derived from this compound make them well-suited for use in flexible displays, sensors, and transistors.

Advanced Organic Electronics: In the realm of organic electronics, this compound serves as a versatile building block for high-performance materials. Its derivatives are being explored for use in:

Organic Field-Effect Transistors (OFETs): As the active semiconductor layer, offering a balance of high charge carrier mobility and stability.

Organic Light-Emitting Diodes (OLEDs): As host materials or as components of the emissive layer, contributing to improved efficiency and color purity. researchgate.netossila.com

The ability to fine-tune the electronic properties of this compound through chemical modification will be key to optimizing its performance in these and other emerging device architectures.

Q & A

Q. Can this compound be used in bioimaging probes?

Q. What role does this compound play in hydrogen evolution reaction (HER) catalysts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.